1H and 13C NMR chemical shifts for (2-(sec-Butyl)cyclopropyl)boronic acid
1H and 13C NMR chemical shifts for (2-(sec-Butyl)cyclopropyl)boronic acid
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (2-(sec-Butyl)cyclopropyl)boronic acid
Introduction
(2-(sec-Butyl)cyclopropyl)boronic acid is a member of the cyclopropylboronic acid family, a class of compounds that has garnered significant attention in medicinal chemistry and materials science. The cyclopropyl motif is a valuable bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and potency. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] Given the importance of this structural class, a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.
This guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-(sec-Butyl)cyclopropyl)boronic acid. As no fully assigned public spectrum for this specific molecule is available, this document synthesizes data from analogous structures and first principles to offer a robust, predictive framework for researchers. We will delve into the underlying principles governing the chemical shifts and coupling constants, propose a detailed experimental protocol for data acquisition, and highlight key considerations for accurate spectral interpretation.
Core Principles: Understanding the Structural Motifs
The NMR spectrum of (2-(sec-Butyl)cyclopropyl)boronic acid is dictated by the unique electronic environments of its two primary structural components: the strained cyclopropane ring and the Lewis acidic boronic acid group.
The Cyclopropane Ring: A Shielding Environment
The three-membered cyclopropane ring possesses significant ring strain, which results in C-C bonding orbitals with high p-character. This electronic structure induces a magnetic anisotropy, often described as a "ring current," that strongly shields the protons and carbons of the ring.[2][3] Consequently, both ¹H and ¹³C signals for cyclopropyl groups appear at unusually high fields (low ppm values) compared to their acyclic alkane counterparts.[3] For instance, the parent cyclopropane resonates at δ 0.22 ppm in ¹H NMR and δ -2.8 ppm in ¹³C NMR.[3]
Proton-proton coupling within the cyclopropane ring is stereochemically dependent, with typical values of Jcis being larger than Jtrans, and both being of opposite sign to the geminal coupling (²JHH).[4][5]
The Boronic Acid Group: A Quadrupolar Challenge
The boronic acid moiety introduces two key factors:
-
Equilibrium with Boroxine: In non-aqueous, aprotic solvents, boronic acids exist in a concentration and temperature-dependent equilibrium with their cyclic anhydride, the corresponding boroxine.[6][7] This dehydration trimerization can lead to multiple species in solution, complicating NMR spectra. The formation of boroxine is an entropically driven process, often favored at higher concentrations and temperatures.[8][9]
-
Quadrupolar Effects: Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance). Both are quadrupolar nuclei.[10] The rapid relaxation of these quadrupolar nuclei causes significant broadening of the NMR signal of any directly attached carbon atom. This often results in the C-B signal in a ¹³C NMR spectrum being very broad, low in intensity, or completely unobservable.[11][12]
Predicted ¹H NMR Spectral Analysis
The structure of (2-(sec-Butyl)cyclopropyl)boronic acid suggests a complex spectrum due to the presence of multiple diastereomers (four possible stereoisomers). For this analysis, we will consider a single diastereomer and discuss the general regions and multiplicities expected. The protons are numbered for clarity as shown in the diagram below.
Caption: Structure of (2-(sec-Butyl)cyclopropyl)boronic acid with atom numbering.
Predicted Chemical Shifts and Multiplicities
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling To | Rationale |
| B(OH)₂ | 4.0 - 6.0 | br s | - | Exchangeable protons, chemical shift is highly dependent on solvent, concentration, and water content. |
| H1 | -0.1 - 0.4 | m | H2, H3a, H3b | Highly shielded methine proton on the cyclopropane ring, adjacent to the electron-withdrawing boronic acid group. Based on data for cyclopropylboronic acid (CH at -0.08 to -0.20 ppm).[13] |
| H2 | 0.4 - 0.8 | m | H1, H3a, H3b, H4 | Cyclopropyl methine deshielded by the adjacent alkyl group. |
| H3a, H3b | 0.3 - 1.0 | m | H1, H2 | Diastereotopic methylene protons on the cyclopropane ring. Their exact shifts depend on their stereochemical relationship (cis/trans) to the substituents. |
| H4 | 1.0 - 1.5 | m | H2, H5, H6 | Methine proton of the sec-butyl group. |
| H5 (CH₂) | 1.2 - 1.7 | m | H4, H7 | Diastereotopic methylene protons of the sec-butyl group. |
| H6 (CH₃) | 0.8 - 1.1 | d | H4 | Methyl group of the sec-butyl group, split by H4. |
| H7 (CH₃) | 0.8 - 1.0 | t | H5 | Terminal methyl group of the ethyl portion of the sec-butyl group. |
Note: 'm' denotes a complex multiplet, 'br s' a broad singlet, 'd' a doublet, and 't' a triplet.
The cyclopropyl region (H1, H2, H3a, H3b) will likely be a complex, overlapping series of multiplets between -0.1 and 1.0 ppm. 2D NMR techniques such as COSY would be essential for definitive assignment.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, although the signal for the carbon attached to boron (C1) may be challenging to observe.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C1 (CH-B) | 0 - 5 (Broad) | This is the most uncertain prediction. The carbon is directly attached to the quadrupolar boron atom, which will cause severe signal broadening.[11] In cyclopropylboronic acid, this carbon is sometimes not reported or is found near 0 ppm. |
| C2 (CH-Alkyl) | 15 - 25 | Substituted cyclopropyl carbon, shifted downfield relative to the parent cyclopropane due to the alkyl substituent.[14] |
| C3 (CH₂) | 5 - 15 | Methylene carbon of the cyclopropane ring. The chemical shift of cyclopropane itself is -2.8 ppm.[15] |
| C4 (CH) | 30 - 40 | Methine carbon of the sec-butyl group. |
| C5 (CH₂) | 25 - 35 | Methylene carbon of the sec-butyl group. |
| C6 (CH₃) | 15 - 25 | Methyl carbon of the sec-butyl group. |
| C7 (CH₃) | 10 - 15 | Terminal methyl carbon of the sec-butyl group. |
Recommended Experimental Protocol
To obtain high-quality, interpretable NMR data for (2-(sec-Butyl)cyclopropyl)boronic acid, a carefully designed experimental approach is necessary. The protocol below is designed to provide definitive structural information while mitigating common issues associated with boronic acids.
Caption: Recommended workflow for NMR data acquisition and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of solvent is critical. Anhydrous deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its hydrogen-bond accepting nature disrupts the self-condensation of the boronic acid, minimizing boroxine formation.[6][7] Unlike CDCl₃, it readily dissolves the polar boronic acid, and the B(OH)₂ protons are often observed as a distinct, albeit broad, signal.
-
Protocol: Weigh 5-10 mg of (2-(sec-Butyl)cyclopropyl)boronic acid directly into a clean, dry vial. Add 0.6 mL of anhydrous DMSO-d₆. Vortex briefly to dissolve. Transfer the solution to a 5 mm NMR tube, preferably under an inert atmosphere (N₂ or Ar) to minimize moisture uptake.
-
-
¹H NMR Acquisition:
-
Parameters: On a ≥400 MHz spectrometer, acquire a standard proton spectrum. A 30° pulse angle (e.g., Bruker's zg30 pulse program) is sufficient. Acquire at least 16 scans with a relaxation delay (d1) of 2 seconds.
-
Rationale: This provides a high-level overview of the proton environments.
-
-
¹³C NMR Acquisition:
-
Parameters: Use a standard proton-decoupled carbon experiment (e.g., Bruker's zgpg30). Due to the presence of a potentially unprotonated carbon (in the boroxine form) and the slow relaxation of carbon nuclei, a longer acquisition time is necessary. Acquire a minimum of 1024 scans with a relaxation delay of 2 seconds.
-
Rationale: This experiment will identify all unique carbon environments. Be prepared for the C-B signal to be very weak or absent.[11]
-
-
2D NMR for Structural Elucidation:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is essential to establish proton-proton coupling networks. It will definitively connect H4 to H2, H5, and H6, and trace the couplings throughout the cyclopropyl ring system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is the most reliable way to assign the carbon signals based on the more easily assigned proton spectrum.
-
-
Optional ¹¹B NMR:
-
Parameters: Boron NMR is very sensitive and typically requires only a single scan.
-
Rationale: This provides direct information about the boron environment. A signal around δ 30-33 ppm would confirm the presence of a tricoordinate boronic acid/boroxine, while a signal at higher field (δ 5-10 ppm) would indicate a tetracoordinate boronate species, possibly formed by coordination with the DMSO solvent.[16][17]
-
Conclusion
The ¹H and ¹³C NMR spectra of (2-(sec-Butyl)cyclopropyl)boronic acid are predicted to be complex but interpretable with a combination of 1D and 2D NMR techniques. Key predictive features include the highly shielded signals of the cyclopropyl ring protons and carbons, appearing at distinct upfield chemical shifts. A significant experimental challenge is the potential for the carbon directly attached to the boron to be unobservable due to quadrupolar broadening. Furthermore, the equilibrium between the boronic acid and its boroxine trimer must be considered, a phenomenon best mitigated by using a hydrogen-bond accepting solvent like DMSO-d₆. The detailed protocol provided in this guide offers a robust strategy for obtaining high-quality data to enable unambiguous structural confirmation for researchers working with this important class of molecules.
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